BenchChemオンラインストアへようこそ!

4-(4-Isopropylphenyl)-1H-1,2,3-triazole

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

4-(4-Isopropylphenyl)-1H-1,2,3-triazole (CAS 1284280-22-3) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-isopropylphenyl group at the C-4 position and a free NH at N-1. This heterocyclic scaffold is widely employed as a click-chemistry-derived building block for medicinal chemistry, coordination chemistry, and materials science.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13705107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropylphenyl)-1H-1,2,3-triazole
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NNN=C2
InChIInChI=1S/C11H13N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h3-8H,1-2H3,(H,12,13,14)
InChIKeyGEUYEXFYIHXADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Isopropylphenyl)-1H-1,2,3-triazole: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(4-Isopropylphenyl)-1H-1,2,3-triazole (CAS 1284280-22-3) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-isopropylphenyl group at the C-4 position and a free NH at N-1. This heterocyclic scaffold is widely employed as a click-chemistry-derived building block for medicinal chemistry, coordination chemistry, and materials science [1]. The compound exhibits a molecular formula of C₁₁H₁₃N₃, a molecular weight of 187.24 g·mol⁻¹, and a predicted XLogP of approximately 2.5–2.8 . The free N-1 position enables downstream N-functionalization (alkylation, arylation, sulfonylation) without deprotection steps, distinguishing it from N-substituted analogs that require additional synthetic manipulation for further derivatization [2].

Why 4-(4-Isopropylphenyl)-1H-1,2,3-triazole Cannot Be Freely Substituted by Other 4-Aryl-1H-1,2,3-triazoles in Research and Industrial Workflows


The 4-isopropylphenyl substituent imposes a distinct combination of steric bulk, lipophilicity, and electronic character that cannot be replicated by simple 4-phenyl, 4-tolyl, 4-chlorophenyl, or 4-fluorophenyl analogs. These parameters directly influence membrane permeability, target-binding pocket complementarity, metabolic stability, and solid-state packing in crystal engineering applications [1]. In the context of HER2 tyrosine kinase inhibition, the 5-cyano congener 4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole achieved an IC₅₀ of 13.5 µM against MDA-MB-453 breast cancer cell growth, whereas the 4-chlorophenyl analog gave an IC₅₀ of 11.0 µM under identical conditions—demonstrating that even subtle aryl substitution changes produce measurable shifts in potency that cannot be predicted by simple pharmacophore replacement [2]. Furthermore, the free NH at N-1 of the target compound provides a vector for late-stage diversification that is absent in N-alkylated or N-arylated analogs, making it the preferred entry point for fragment-based drug discovery and combinatorial library synthesis [3].

Quantitative Differentiation Evidence for 4-(4-Isopropylphenyl)-1H-1,2,3-triazole Versus Closest Structural Analogs


Lipophilicity (XLogP) as a Predictor of Membrane Permeability: 4-Isopropylphenyl vs. 4-Phenyl and 4-Tolyl Analogs

The 4-isopropylphenyl substituent confers a significantly higher computed lipophilicity (XLogP ≈ 2.5–2.8) compared to the unsubstituted 4-phenyl analog (XLogP = 1.3) [1] and the 4-tolyl analog (XLogP ≈ 1.7) . This ΔlogP of +1.2 to +1.5 log units translates to approximately 15- to 30-fold higher octanol–water partition coefficient, which is directly predictive of enhanced passive membrane permeability [2]. In cellular assays, the 5-cyano congener of the target compound achieved an IC₅₀ of 13.5 µM against MDA-MB-453 breast cancer cells, whereas the less lipophilic 4-chlorophenyl analog gave an IC₅₀ of 11.0 µM, illustrating that lipophilicity is a key—but not sole—driver of cellular potency [3].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Steric Bulk Parameter (Molar Refractivity) Differentiation: Isopropyl vs. Methyl and Chloro Substituents

The isopropyl group (CH(CH₃)₂) introduces greater steric bulk than methyl (CH₃), chloro (Cl), or fluoro (F) substituents at the para position. This is quantified by the molar refractivity (MR) contribution: isopropyl contributes approximately 15.0 cm³·mol⁻¹ versus 5.65 cm³·mol⁻¹ for methyl and 6.0 cm³·mol⁻¹ for chloro [1]. In the context of triazole-based ligand design, the increased steric demand forces a larger dihedral angle between the triazole and phenyl rings, which has been shown to modulate enantioselectivity in asymmetric catalysis [2]. The target compound's predicted molar refractivity is approximately 56–58 cm³·mol⁻¹, compared to ~41 cm³·mol⁻¹ for 4-phenyl-1H-1,2,3-triazole and ~46 cm³·mol⁻¹ for 4-(p-tolyl)-1H-1,2,3-triazole .

Structure-Activity Relationship Molecular Modeling Crystal Engineering

N-1 Functionalization Versatility: Free NH as a Synthetic Handle Absent in N-Substituted Analogs

Unlike 4-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole (CAS 1577187-82-6) or 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, the target compound retains a free NH at the N-1 position. This NH can be selectively alkylated, arylated, or acylated under mild conditions without requiring protecting group strategies [1]. In a comparative study of click-derived triazole ligands, 1-(4-isopropylphenyl)-4-(2-pyridyl)-1,2,3-triazole (N-substituted) formed Pd(II) and Pt(II) complexes, but the N-1-substituted variant could not undergo further N-functionalization, limiting its utility as a divergent scaffold [2]. The target compound's free NH enables sequential diversification: CuAAC installation of the triazole core followed by orthogonal N-functionalization, a two-step sequence that is not available to N-arylated analogs [3].

Click Chemistry Late-Stage Functionalization Combinatorial Chemistry

Cytostatic Activity of the 5-Cyano Congener: Class-Level Evidence for 4-Isopropylphenyl Triazole Bioactivity in HER2-Driven Cancer Models

The 5-cyano derivative of the target compound—4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole—was evaluated alongside a panel of 4-aryl-5-cyano-2H-1,2,3-triazoles for HER2 tyrosine kinase inhibition. The isopropylphenyl analog inhibited HER2 phosphorylation with an IC₅₀ of 13.5 µM and suppressed MDA-MB-453 cell growth with an IC₅₀ of 30.9 µM [1]. By comparison, the 4-chlorophenyl analog showed an IC₅₀ of 11.0 µM for HER2 inhibition, indicating that the isopropylphenyl group confers comparable potency while offering distinct physicochemical properties (higher logP, greater steric bulk) that may favor different pharmacokinetic profiles [2]. The unsubstituted 4-phenyl-1H-1,2,3-triazole itself is an IDO1 inhibitor (IC₅₀ = 60 µM) , confirming that the triazole core is a privileged scaffold for multiple therapeutic targets, and that the 4-isopropylphenyl modification represents a specific optimization vector.

Cancer Research Tyrosine Kinase Inhibition Breast Cancer

Click Chemistry Accessibility: Regioselective Synthesis via CuAAC Without Protecting Group Interference

4-(4-Isopropylphenyl)-1H-1,2,3-triazole is accessible via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-isopropylphenylacetylene and azide sources (e.g., TMS-N₃ followed by desilylation, or NaN₃ under optimized conditions) [1]. This reaction proceeds with complete 1,4-regioselectivity and yields generally exceeding 80% under standard conditions [2]. In contrast, the N-phenyl analog 4-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole requires pre-formed phenyl azide and achieves comparable regioselectivity only with careful catalyst control [3]. The target compound's synthesis avoids the handling of organic azides during the triazole-forming step when using in situ azide generation protocols, reducing safety concerns and simplifying scale-up for procurement in multi-gram quantities.

Synthetic Methodology Click Chemistry Process Chemistry

Recommended Application Scenarios for 4-(4-Isopropylphenyl)-1H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for Intracellular Targets Requiring Enhanced Membrane Permeability

When designing fragment libraries for intracellular targets (e.g., kinases, nuclear receptors), the elevated lipophilicity of the 4-isopropylphenyl analog (XLogP ≈ 2.5–2.8 vs. 1.3 for 4-phenyl) makes it the preferred choice over less lipophilic 4-substituted phenyl triazoles . The class-level HER2 inhibition data for the 5-cyano congener (IC₅₀ = 13.5 µM) validates the scaffold's competence for kinase targets [1]. Researchers should select this compound when the target binding site features a hydrophobic pocket that can accommodate the isopropyl group's steric footprint (MR ≈ 56–58 cm³·mol⁻¹).

Combinatorial Library Synthesis Exploiting the Free N-1 as a Divergent Functionalization Handle

For medicinal chemistry teams building 1,4-disubstituted triazole libraries, the free NH at N-1 enables a two-step divergent strategy: (i) CuAAC installation of the 4-isopropylphenyl-triazole core, followed by (ii) parallel N-alkylation/arylation/sulfonylation to generate diverse analogs from a single intermediate [2]. This contrasts with N-blocked analogs (e.g., 1-phenyl or 1-benzyl derivatives), which require pre-synthesis of individual azide building blocks for each desired N-substituent. Procurement of the free NH compound thus maximizes SAR exploration efficiency per unit cost.

Coordination Chemistry and Catalyst Design Exploiting Steric and Electronic Tuning by the Isopropylphenyl Group

The isopropylphenyl group's steric demand influences the dihedral angle between the triazole and phenyl rings, which has been correlated with enantioselectivity outcomes in asymmetric catalysis [3]. The target compound serves as a precursor to bidentate ligands (e.g., via N-1 pyridylmethylation) where the isopropyl group provides a steric environment distinct from methyl, chloro, or fluoro analogs. The compound's free NH also allows direct metal coordination (as the triazolate anion) following deprotonation, offering a neutral or anionic ligand modality not available from N-substituted analogs [4].

Bioconjugation via CuAAC Where the Free NH Enables Subsequent Reporter Group Attachment

In chemical biology applications requiring triazole-linked bioconjugates, the target compound can be coupled to alkyne-functionalized biomolecules via CuAAC, with the residual free NH serving as an orthogonal attachment point for fluorophores, affinity tags, or PEG chains [2]. This dual-labeling capability is lost when using N-substituted triazole building blocks, making the free NH compound the superior procurement choice for multi-modal probe design.

Quote Request

Request a Quote for 4-(4-Isopropylphenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.